molecular formula C10H13N B3243363 (2-Phenylcyclopropyl)methanamine CAS No. 15639-87-9

(2-Phenylcyclopropyl)methanamine

Cat. No.: B3243363
CAS No.: 15639-87-9
M. Wt: 147.22 g/mol
InChI Key: ATTLDOZXPZCOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylcyclopropyl)methanamine: is an organic compound with the molecular formula C10H13N. It is a cyclopropyl derivative with a phenyl group attached to the cyclopropane ring and an amine group attached to the methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclopropyl)methanamine typically involves the cyclopropanation of styrene followed by amination.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2-Phenylcyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (2-Phenylcyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmacological activities .

Biology and Medicine: The compound has been studied for its role as a selective serotonin receptor agonist, which makes it a candidate for the development of antipsychotic agents. It has shown promise in preclinical studies for its potential to modulate serotonin levels in the brain .

Mechanism of Action

(2-Phenylcyclopropyl)methanamine exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the serotonin 2C receptor, which is involved in the regulation of mood, anxiety, and cognition. The compound’s binding to this receptor modulates the release of neurotransmitters, thereby influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: (2-Phenylcyclopropyl)methanamine’s unique structure, with both a phenyl group and an amine group attached to the cyclopropane ring, provides it with specific binding properties and selectivity for serotonin receptors. This makes it a valuable compound in the development of selective serotonin receptor agonists .

Properties

IUPAC Name

(2-phenylcyclopropyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTLDOZXPZCOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylcyclopropyl)methanamine
Reactant of Route 2
(2-Phenylcyclopropyl)methanamine
Reactant of Route 3
(2-Phenylcyclopropyl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-Phenylcyclopropyl)methanamine
Reactant of Route 5
(2-Phenylcyclopropyl)methanamine
Reactant of Route 6
(2-Phenylcyclopropyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.